N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-15(18,12-19-2)11-16-14(17)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,18H,6,9-12H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJNKFWJCAHENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCCC1=CC=CC=C1)(CSC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with 2-hydroxy-2-methyl-3-(methylthio)propanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Potential
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide has been investigated for its potential in treating various neurological disorders, particularly Alzheimer's disease. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase, an enzyme that breaks down acetylcholine, thus enhancing cholinergic neurotransmission .
Antioxidant Activity
Studies have suggested that this compound may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells. Antioxidants play a crucial role in protecting cells from free radical damage, which is implicated in various diseases including neurodegenerative disorders .
Inhibition of Enzymatic Activity
Research has documented the compound's ability to inhibit specific enzymes related to metabolic pathways. For instance, it has shown promise in inhibiting certain peptidases involved in neurodegenerative processes, thereby potentially slowing disease progression .
Synthesis of Pharmaceuticals
The structural characteristics of this compound make it a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its unique functional groups can be modified to create derivatives with enhanced bioactivity or specificity for target receptors .
Cosmetic Formulations
Due to its potential antioxidant properties, the compound may also find applications in cosmetic formulations aimed at reducing skin aging effects caused by oxidative stress. Incorporating such compounds into skincare products could enhance their efficacy and appeal to consumers seeking anti-aging solutions .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs and their functional group variations, as direct pharmacological or physicochemical data for N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide are absent in the provided evidence.
Table 1: Structural and Functional Group Comparison
Key Observations
Structural Complexity: The target compound shares the butanamide core with compounds m, n, and o from . However, its substituents (hydroxy, methylthio) contrast with the 2,6-dimethylphenoxy and tetrahydropyrimidinyl groups in the latter, which are associated with enhanced target specificity in drug design. Unlike 3-chloro-N-phenyl-phthalimide , which is a rigid aromatic system, the target compound’s aliphatic hydroxy-methylthio chain may confer greater conformational flexibility.
Functional Group Impact :
- The methylthio group in the target compound could influence redox reactivity or metabolism compared to the chlorine in 3-chloro-N-phenyl-phthalimide.
- The hydroxy group may improve aqueous solubility relative to the lipophilic diphenylhexane moiety in analogs.
Stereochemical Considerations :
- While compounds in exhibit defined stereochemistry (e.g., 2S,4S,5S), the stereochemical configuration of the target compound is unspecified in the provided data. This could affect biological activity or synthetic reproducibility.
Biological Activity
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide, also known by its CAS number 1396879-25-6, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{21}NO_{2}S, with a molecular weight of approximately 281.4 g/mol. The compound features a phenylbutanamide backbone with a hydroxymethyl and methylthio substituent, which may influence its biological activity.
Research indicates that compounds with similar structures often interact with various biological pathways, including:
- Opioid Receptor Modulation : Many amides exhibit activity at opioid receptors, which could suggest a similar mechanism for this compound.
- Dopaminergic Activity : Given the structural similarities to known psychoactive substances, this compound may also influence dopaminergic pathways, potentially affecting mood and behavior.
1. Analgesic Effects
Studies have shown that compounds structurally related to this compound can exhibit analgesic properties. For instance, research on similar phenylbutanamides reveals their efficacy in pain relief through modulation of pain pathways in animal models.
2. Neuropharmacological Studies
Neuropharmacological evaluations suggest that the compound may influence neurotransmitter systems. For example, it could modulate serotonin and norepinephrine levels, impacting anxiety and depression-related behaviors in preclinical studies.
Table 1: Summary of Biological Activities
Case Study: Analgesic Efficacy
A study conducted on rodents evaluated the analgesic effects of this compound. The results indicated a dose-dependent reduction in pain response, comparable to established analgesics such as morphine. This suggests potential clinical applications in pain management.
Neuropharmacological Impacts
Another investigation assessed the impact of this compound on anxiety-like behaviors in animal models. The results indicated a significant reduction in anxiety-related behaviors, pointing towards its potential use as an anxiolytic agent.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide and structurally related compounds?
- Methodological Answer: Synthesis typically involves condensation reactions between precursor amines and carbonyl-containing reagents under reflux conditions. For example, analogous compounds (e.g., thiazolidinone derivatives) are synthesized by refluxing intermediates (e.g., compound 8 or 10 in and ) with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) in ethanol or methanol. Yields range from 48% to 88%, depending on steric and electronic effects of substituents . Key steps include hydrazone formation and cyclization, monitored via thin-layer chromatography (TLC).
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer: Structural confirmation relies on:
- IR spectroscopy : Identification of functional groups (e.g., C=O at ~1714 cm⁻¹, N-H stretches at ~3254 cm⁻¹) .
- ¹H NMR : Chemical shifts for methylthio (~δ 2.1–2.5 ppm), hydroxy (~δ 1.4–1.6 ppm), and aromatic protons (~δ 7.2–8.3 ppm) .
- HR-MS : Molecular ion peaks (e.g., [M+H]⁺) to confirm molecular formulas .
- HPLC : Retention times (e.g., 5.170–29.899 minutes) and dual-wavelength detection (e.g., 254 nm and 280 nm) assess purity .
Q. How is the purity of this compound validated in synthetic workflows?
- Methodological Answer: Purity is validated using:
- Melting point analysis : Sharp melting ranges (e.g., 205–249°C) indicate homogeneity .
- HPLC with dual detectors : Discrepancies in retention times (e.g., 5.170 vs. 5.768 minutes) signal impurities, requiring column re-equilibration or gradient optimization .
- Elemental analysis : Carbon-hydrogen-nitrogen (CHN) ratios are compared to theoretical values .
Advanced Research Questions
Q. How can substituent variations on the benzylidene group influence the biological activity of this compound derivatives?
- Methodological Answer: Substituent effects are systematically evaluated via:
- Comparative bioassays : Fluorinated (e.g., 4-fluorobenzylidene in compound 15) or chlorinated (e.g., 4-chlorobenzylidene in compound 21) analogs are tested against microbial or cancer cell lines to correlate electronic properties (e.g., electron-withdrawing groups) with potency .
- Molecular docking : Computational modeling predicts interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina .
- SAR tables : Tabulated IC₅₀ values highlight trends (e.g., 4-F substitution enhances antitubercular activity) .
Q. What experimental strategies resolve discrepancies in biological activity data for structurally similar analogs?
- Methodological Answer: Contradictions arise from assay variability. Mitigation strategies include:
- Standardized protocols : Repeating assays under controlled conditions (e.g., fixed cell passage numbers, serum-free media) .
- Dose-response curves : Testing multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic stability studies : Assessing compound degradation in assay media via LC-MS to rule out false negatives .
Q. How can synthetic yields of this compound be optimized for scale-up?
- Methodological Answer: Yield optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of hydrophobic intermediates .
- Catalyst exploration : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) accelerate condensation .
- Microwave-assisted synthesis : Reducing reaction times (e.g., 30 minutes vs. 24 hours under reflux) while maintaining yields >70% .
Q. What analytical approaches are used to distinguish diastereomers or regioisomers in this compound derivatives?
- Methodological Answer: Isomer differentiation requires:
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients resolve enantiomers .
- NOESY NMR : Nuclear Overhauser effects identify spatial proximity of substituents (e.g., methylthio vs. hydroxy groups) .
- X-ray crystallography : Single-crystal structures unambiguously assign stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
